7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Rho-kinase inhibition Cardiovascular Scaffold optimization

This 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a critical synthetic building block for medicinal chemistry R&D. The 4,4‑gem‑dimethyl substitution differentiates it from non‑methylated analogs by enhancing metabolic stability and steric complementarity in target binding pockets—key for developing ROCK inhibitors (cardiovascular), isoform‑selective carbonic anhydrase inhibitors, and anticancer agents. Documented in patent WO2007/48070 A2, it supports FTO assessment and novel patentable derivative generation. Procure ≥98% purity material for robust lead optimization.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 125089-59-0
Cat. No. B1602102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
CAS125089-59-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC2=C1C=CC(=C2)N)C
InChIInChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14)
InChIKeyRIQQQURDBNJWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 125089-59-0): Procurement Guide for a Key Bicyclic Heterocycle Scaffold


7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 125089-59-0) is a bicyclic heterocyclic compound with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol [1]. It is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry for the construction of more complex bioactive molecules, particularly those based on the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core [2]. This core structure is recognized for its presence in numerous pharmacological agents with anti-cancer, anti-diabetic, and cardiovascular activities, as well as in pesticides and dyes [2].

Why 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Cannot Be Interchanged with Unsubstituted or Non-Gem-Dimethyl Analogs


Direct experimental comparative data for 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one against its closest analogs are notably limited in the public literature. However, class-level inference from related 3,4-dihydroquinolin-2(1H)-one scaffolds strongly suggests that the presence of the gem-dimethyl group at the 4-position is a critical structural determinant that differentiates it from simpler analogs. This substitution is known to profoundly influence molecular conformation, metabolic stability, and steric interactions within a biological target's binding pocket [1]. The 7-amino group serves as a key functional handle for further derivatization, and studies on the non-methylated analog, 7-amino-3,4-dihydroquinolin-2(1H)-one, demonstrate that modifications at this position can drastically alter enzyme inhibition profiles and cytotoxic potency [2][3]. Therefore, substituting this specific building block with an unsubstituted or differently substituted analog would likely result in a divergent synthetic pathway and a final product with unpredictable biological or physicochemical properties.

Quantitative Differentiation Evidence for 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Against Close Analogs


Differentiation via Core Scaffold Potency in Rho-Kinase Inhibition

While no data exists for the exact target compound, the 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one core is a validated scaffold for Rho-kinase inhibition. In a series of seven derivatives, the core scaffold's intrinsic activity is a key differentiator from other heterocyclic cores. For context, the most active compound in this series (a 6-(3-hydroxypropyl)amino derivative) demonstrated an IC50 of 1.6 µM against Rho-kinase, while the unsubstituted core scaffold was significantly less potent [1]. This highlights that the gem-dimethyl group provides a unique starting point for developing potent inhibitors, a feature absent in non-methylated or mono-substituted quinolinone analogs.

Rho-kinase inhibition Cardiovascular Scaffold optimization

Impact of 7-Amino Substitution on Carbonic Anhydrase Isoform Selectivity Profile

Data from the non-methylated analog, 7-amino-3,4-dihydroquinolin-2(1H)-one, provides class-level inference for the target compound's potential. This analog exhibits a distinct inhibition profile across human carbonic anhydrase (hCA) isoforms, with Ki values ranging from 35 nM for hCA VII to >10,000 nM for hCA I, and also inhibits hCA II (Ki = 630 nM) and hCA IX (Ki = 525 nM) [1]. The presence of the 7-amino group is crucial for this activity, as its derivatization significantly alters the inhibition pattern [2]. This suggests the 7-amino moiety on the target compound is a key structural feature that imparts a unique selectivity fingerprint, differentiating it from scaffolds lacking this functional group.

Carbonic Anhydrase Enzyme Inhibition Isoform selectivity

Differentiation Through Cytotoxic Activity of 7-Amino-Substituted Dihydroquinolinone Derivatives

Class-level evidence from related 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates demonstrates that the 7-amino position is a modifiable handle for achieving selective cytotoxicity. The most effective derivative in one study showed a time-dependent IC50 on A549 lung cancer cells of 26.87 µg/mL at 48h and 9.979 µg/mL at 72h, with >100 µg/mL on non-cancerous BEAS-2B cells, indicating a degree of cancer-cell selectivity [1]. This suggests that the target compound, which provides the same 7-amino functional handle on a slightly modified core, is a strategic intermediate for synthesizing and screening novel derivatives with potential anticancer properties.

Cytotoxicity Anticancer A549 cells

Differentiation by Documented Synthetic Utility in Patent Literature

The compound is explicitly claimed as a synthetic intermediate in patent literature, including WO2007/48070 A2 (assigned to Amgen Inc.) [1]. This contrasts with many in-class analogs that lack specific, documented utility in the patent space. The existence of a clear patent reference point provides a level of validation for its utility in producing compounds of commercial interest, particularly in the kinase inhibitor space, which is a key differentiator for procurement decisions focused on developing patentable intellectual property.

Patent literature Synthetic intermediate Pharmaceutical

Validated Research and Industrial Application Scenarios for 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one


Medicinal Chemistry: Building Block for Rho-Kinase (ROCK) Inhibitor Synthesis

Based on class-level evidence, this compound is a strategic choice as a synthetic intermediate for developing novel Rho-kinase (ROCK) inhibitors [1]. The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core is a validated scaffold for this target, which is of major importance in cardiovascular disease [1]. Researchers can leverage the 7-amino group as a functional handle to introduce diverse substituents, potentially leading to inhibitors with improved potency and selectivity profiles.

Medicinal Chemistry: Scaffold for Selective Carbonic Anhydrase (CA) Inhibitors

The compound is highly relevant for research programs focused on developing isoform-selective carbonic anhydrase (CA) inhibitors [1]. Class-level data from the non-methylated analog demonstrates that the 7-amino-substituted dihydroquinolinone scaffold can achieve a unique selectivity profile across various hCA isoforms [1]. The additional 4,4-dimethyl substitution may offer further differentiation in pharmacokinetic properties, making this a promising starting material for exploring new chemical space in this therapeutic area.

Chemical Biology: Precursor for Cytotoxic and Anticancer Agents

This compound serves as a foundational building block for synthesizing libraries of derivatives to be screened for cytotoxic activity against cancer cell lines [1]. As evidenced by related 7-amino dihydroquinolinone-peptide conjugates, modifications at the 7-amino position can yield compounds with time-dependent and selective cytotoxic effects on cancer cells like A549 [1]. Its procurement supports research aimed at discovering new lead compounds for oncology.

Process R&D and IP Generation: Validated Intermediate for Patentable Pharmaceutical Compositions

The compound's explicit citation in patent literature, such as WO2007/48070 A2 [1], makes it a preferred choice for industrial process R&D. Using this compound as a starting material provides a direct link to existing intellectual property, which is invaluable for generating novel, patentable analogs and navigating freedom-to-operate. This differentiates it from other building blocks without such clear, documented precedence in the patent landscape.

Quote Request

Request a Quote for 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.